2-(3-吡啶甲基)吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

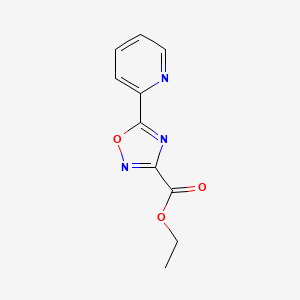

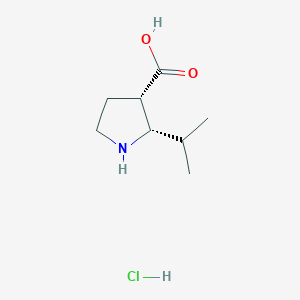

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 . It is a solid substance with a molecular weight of 203.2 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .Molecular Structure Analysis

The molecular structure of 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid consists of a pyrazole ring attached to a carboxylic acid group and a pyridylmethyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridylmethyl group contains a pyridine ring attached to a methyl group .Chemical Reactions Analysis

Pyrazole compounds, including 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, are known to participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with aryl triflates in the presence of a ligand to form N-arylpyrazoles .科学研究应用

官能化和环化反应

2-(3-吡啶甲基)吡唑-3-羧酸参与各种官能化和环化反应。实验研究表明,它通过与 2,3-二氨基吡啶反应转化为相应的羧酰胺,展示了其在通过苯中的碱涉及特定反应合成 3H-咪唑并[4,5-b]吡啶衍生物等多种化合物中的用途。这些反应强调了该酸在创建具有潜在医药化学和材料科学应用的结构复杂分子的作用 (Yıldırım, Kandemirli, & Demir, 2005)。其他研究支持其在生成新型化合物(包括 1H-吡唑-3-羧酰胺和 -3-羧酸酯衍生物)中的用途,突出了其在化学合成中的多功能性 (Yıldırım, Kandemirli, & Akçamur, 2005)。

配位化合物和晶体结构

该酸的衍生物作为发展与金属配位化合物的关键配体,产生了具有独特结构拓扑的材料。例如,利用类似化合物衍生的吡唑-羧酸盐型配体,研究人员合成了具有不同结构类型的新的配位络合物,展示了创造具有特定性质的新材料的潜力 (Zhao et al., 2014)。这条研究途径对于开发在催化、磁性材料等领域具有应用的新材料具有重要意义。

抗菌和抗过敏活性

由 2-(3-吡啶甲基)吡唑-3-羧酸及其衍生物合成的化合物显示出有希望的抗菌和抗过敏活性。例如,特定的合成衍生物表现出显着的抗过敏活性,这对于开发新的治疗剂有影响 (Nohara et al., 1985)。此外,吡啶和吡嗪羧酸的取代异构体(可能涉及类似的核心结构)已针对结核分枝杆菌进行了评估,证明了这些化合物在抗菌治疗中的潜力 (Gezginci, Martin, & Franzblau, 1998)。

缓蚀

含有吡唑部分的衍生物(与 2-(3-吡啶甲基)吡唑-3-羧酸相关)已被探索作为酸性介质中低碳钢的缓蚀剂。这些研究揭示了此类化合物在保护材料中的潜力,突出了它们在工业应用中的重要性 (El Hajjaji et al., 2018)。

安全和危害

未来方向

Pyrazole derivatives, including 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, have been the subject of extensive research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research directions could involve exploring new synthetic strategies, investigating their biological activities, and developing novel pyrazole-based drugs .

属性

IUPAC Name |

2-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STORXNOWDYHZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2860615.png)

![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)

![(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2860621.png)

![3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid](/img/structure/B2860622.png)

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)

![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)